ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate
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Overview
Description
Ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate is an organic compound belonging to the class of chlorobenzenes. Chlorobenzenes are compounds containing one or more chlorine atoms attached to a benzene moiety. This compound is known for its unique structure, which includes an oxirane (epoxide) ring and a carboxylate ester group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate typically involves the reaction of 4-chlorobenzyl chloride with pentyl magnesium bromide to form 5-(4-chlorophenyl)pentyl magnesium bromide. This intermediate is then reacted with ethyl oxirane-2-carboxylate under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including hypoglycemic and hypoketonaemic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate involves the inhibition of carnitine palmitoyltransferase I (CPT I), an enzyme crucial for fatty acid oxidation. By inhibiting CPT I, the compound reduces the oxidation of long-chain fatty acids, leading to decreased production of ketone bodies and lower blood glucose levels . This mechanism is particularly relevant in the context of its hypoglycemic and hypoketonaemic effects .
Comparison with Similar Compounds
Similar Compounds
Sodium 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate: Similar structure but with a sodium ion instead of an ethyl ester group.
Ethyl 2-[3-(4-fluorophenyl)propyl]oxirane-2-carboxylate: Similar structure with a fluorine atom instead of chlorine and a shorter alkyl chain.
Uniqueness
Ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate is unique due to its specific combination of an oxirane ring, a chlorobenzene moiety, and a carboxylate ester group. This unique structure contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
78573-55-4 |
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Molecular Formula |
C16H21ClO3 |
Molecular Weight |
296.79 g/mol |
IUPAC Name |
ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C16H21ClO3/c1-2-19-15(18)16(12-20-16)11-5-3-4-6-13-7-9-14(17)10-8-13/h7-10H,2-6,11-12H2,1H3 |
InChI Key |
DNORZUSMZSZZKU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CO1)CCCCCC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC(=O)C1(CO1)CCCCCC2=CC=C(C=C2)Cl |
Synonyms |
ethyl 2-(5-(4-chlorophenyl)pentyl)oxiran-2-carboxylate POCA |
Origin of Product |
United States |
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